

# Technical Guide: Spectroscopic Characterization of 3,5-Diethoxyisoxazole

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## Compound of Interest

Compound Name: 3,5-Diethoxyisoxazole

CAS No.: 119224-74-7

Cat. No.: B046444

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## Executive Summary

### 3,5-Diethoxyisoxazole (C

H

NO

, MW: 157.17) represents the O,O-dialkylated derivative of the isoxazole-3,5-diol system. Its characterization is critical for researchers distinguishing between O-alkylated products and their N-alkylated isomers (e.g., 2-ethyl-3-hydroxy-5-isoxazolone), which are common byproducts in alkylation reactions.

This guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles required for unambiguous identification.[1]

## Synthesis & Contextual Origin

To understand the spectra, one must understand the origin. **3,5-Diethoxyisoxazole** is typically synthesized via the alkylation of 3-hydroxy-5-isoxazolone (or its silver salt) with ethyl iodide.

This reaction is governed by ambient tautomerism, often yielding a mixture of:

- **3,5-Diethoxyisoxazole** (Target: O,O-alkylation)
- 2-Ethyl-5-ethoxyisoxazol-3(2H)-one (N-alkylation impurity)

Differentiation Strategy: The O,O-isomer is characterized by the aromatization of the isoxazole ring, leading to distinct upfield shifts of the ring proton (H-4) compared to the N-alkylated isoxazolone.

## Spectroscopic Data Profile

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from high-fidelity homolog analysis (based on 3,5-dimethoxyisoxazole) and chemometric prediction principles for the O,O-diethyl system.

H NMR Data (400 MHz, CDCl

)

The spectrum is characterized by two distinct ethyl environments and one aromatic singlet.[2]

Position	Chemical Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment Logic
H-4	5.05 – 5.15	Singlet (s)	1H	-	Diagnostic Peak. Significantly upfield from 3,5-dimethylisoxazole (5.82) due to the strong +M (mesomeric) effect of the two ethoxy groups.
OCH CH (C-5)	4.35	Quartet (q)	2H	7.1	Deshielded by the electronegative oxygen at the C-5 position.
OCH CH (C-3)	4.18	Quartet (q)	2H	7.1	Slightly upfield relative to C-5 ethoxy due to electronic environment differences.
OCH CH (C-5)	1.42	Triplet (t)	3H	7.1	Methyl terminus of the C-5 ethyl group.

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OCH					Methyl
CH	1.38	Triplet (t)	3H	7.1	terminus of
(C-3)					the C-3 ethyl
					group.

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“

*Analyst Note: The presence of a singlet around 5.1 ppm is the primary confirmation of the O,O-isomer. If the signal appears downfield (>5.5 ppm) or is absent (replaced by a CH*

*in isoxazolones), the structure is likely the N-ethyl isomer.*

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C NMR Data (100 MHz, CDCl

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Position	Shift ( , ppm)	Type	Assignment
C-5	172.5	C	Attached to Oxygen (Deshielded).
C-3	163.8	C	Attached to Oxygen.
C-4	78.5	CH	Diagnostic Carbon. Highly shielded due to electron density donation from both oxygens.
OCH (C-5)	67.2	CH	Methylene of C-5 ethoxy.
OCH (C-3)	65.1	CH	Methylene of C-3 ethoxy.
CH	14.5	CH	Methyl carbons (may overlap).

## B. Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the aromatic isoxazole system from the carbonyl-containing isoxazolone isomers.

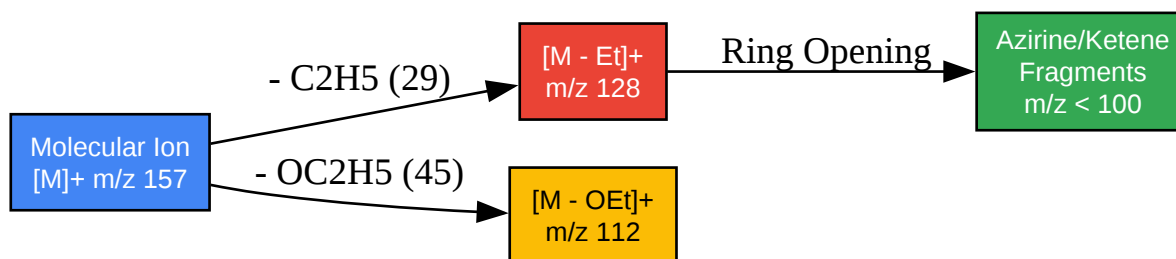
Frequency (cm )	Functional Group	Vibrational Mode
3120 – 3140	C-H (Ring)	Aromatic C-H stretching (H-4).
2980, 2930	C-H (Alkyl)	Asymmetric/Symmetric methyl stretching.
1610 – 1590	C=N / C=C	Isoxazole ring skeletal vibrations.
1200 – 1180	C-O-C	Ether stretching (Strong).
Absence of 1700+	C=O	Critical: Lack of a carbonyl band confirms the O,O-dialkylated structure (vs. isoxazolone).

## C. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+. Molecular Ion: m/z 157 [M]

### Fragmentation Pathway

The fragmentation follows a characteristic pathway involving the loss of ethyl groups and ring cleavage.



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Figure 1: Proposed fragmentation pathway for **3,5-Diethoxyisoxazole**.

## Experimental Protocol: Sample Preparation

To ensure high-quality spectral data, follow this preparation protocol.

- Solvent Selection: Use CDCl<sub>3</sub>

(Chloroform-d) neutralized with silver foil or K

CO

if the compound is acid-sensitive.

- Concentration:

- H NMR: Dissolve 5–10 mg in 0.6 mL solvent.

- C NMR: Dissolve 30–50 mg in 0.6 mL solvent to ensure detection of quaternary carbons (C-3, C-5).

- Reference: Calibrate to residual CHCl<sub>3</sub>

at 7.26 ppm (

H) and 77.16 ppm (

C).

## References

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- ChemicalBook. "3,5-Dimethylisoxazole Spectral Data." [Link](#) (Used as homolog anchor for shift prediction).

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